Dolabellanin-B2

Antimicrobial peptide synthesis Solid-phase peptide synthesis Structure-activity relationship

Dolabellanin-B2 is a 33-amino-acid antimicrobial peptide (AMP) isolated from the body wall, skin, and mucus of the sea hare Dolabella auricularia. With a molecular mass of 3,872 Da and a net charge of approximately +1 at pH 7, it belongs to the alpha-helical cationic antimicrobial peptide (alpha-CAMP) structural class.

Molecular Formula
Molecular Weight
Cat. No. B1576900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolabellanin-B2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolabellanin-B2: A 33-Residue Marine Antimicrobial Peptide from Dolabella auricularia for Anti-Infective Research Procurement


Dolabellanin-B2 is a 33-amino-acid antimicrobial peptide (AMP) isolated from the body wall, skin, and mucus of the sea hare Dolabella auricularia [1]. With a molecular mass of 3,872 Da and a net charge of approximately +1 at pH 7, it belongs to the alpha-helical cationic antimicrobial peptide (alpha-CAMP) structural class [2]. The peptide exhibits broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with reported effective cytotoxic concentrations ranging from 2.5–100 µg/mL against multiple pathogenic microorganisms [1]. Unlike the larger dolabellanin glycoproteins (A, C, E, P) previously characterized from the same organism, Dolabellanin-B2 represents the only small, non-glycosylated peptide member of this family, a distinction with significant implications for synthesis, mechanistic study, and therapeutic development [1].

Why Dolabellanin-B2 Cannot Be Substituted by Other Dolabellanins or Marine Glycoproteins in Research Procurement


The dolabellanin family encompasses structurally and mechanistically heterogeneous molecules that cannot be interchanged for research purposes. Dolabellanin-B2 is a 33-residue, non-glycosylated peptide (~3.9 kDa) [1], whereas Dolabellanin A is a 250-kDa tetrameric glycoprotein with L-amino acid oxidase (LAAO) enzymatic activity [2], and Aplysianin A from the related sea hare Aplysia kurodai is an even larger ~320-kDa homotetrameric glycoprotein [3]. These size and structural differences dictate fundamentally different mechanisms of action — direct membrane disruption for Dolabellanin-B2 versus H₂O₂-dependent cytotoxicity for the glycoprotein family members — and have profound consequences for synthesis scalability (solid-phase peptide synthesis for B2 versus recombinant expression for glycoproteins), structure-activity relationship (SAR) studies, and in vivo pharmacokinetic behavior [1][2]. Furthermore, Dolabellanin-P lacks antimicrobial activity entirely [4], illustrating that even within the same organism, dolabellanin family members possess non-overlapping bioactivity profiles that preclude generic substitution.

Quantitative Differentiation Evidence for Dolabellanin-B2 Relative to Closest Analogs and In-Class Comparators


Molecular Size Differential: 33-Residue Peptide vs 250–320 kDa Glycoprotein Comparators Enables Chemical Synthesis

Dolabellanin-B2 consists of only 33 amino acid residues with a molecular mass of 3,872 Da [1], making it amenable to solid-phase peptide synthesis (SPPS) at scale. In stark contrast, the closest in-class antimicrobial comparators from the same source organism — Dolabellanin A and Aplysianin A — are large, multi-subunit glycoproteins. Dolabellanin A is a 250-kilodalton glycoprotein consisting of 4 subunits [2], while Aplysianin A from the related sea hare Aplysia kurodai is an approximately 320-kDa homotetrameric glycoprotein containing 9.8% neutral sugar and 6 potential N-glycosylation sites [3]. This represents a size differential of approximately 65- to 83-fold, directly impacting the feasibility of chemical synthesis, site-directed modification, and SAR library generation.

Antimicrobial peptide synthesis Solid-phase peptide synthesis Structure-activity relationship Molecular weight comparison

Gram-Positive Antibacterial MIC: 5 µg/mL Against Bacillus subtilis, Comparable or Superior to Aplysianin A on a Molar Basis

Dolabellanin-B2, isolated from Peronia peronii and identified as identical to the Dolabella auricularia peptide, demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Bacillus subtilis and 10 µg/mL against Staphylococcus aureus in broth micro-dilution assays performed according to CLSI guidelines [1]. For comparative context, Aplysianin A — a functionally related antibacterial glycoprotein from a sea hare — showed 50% inhibition of Bacillus subtilis growth at 4 µg protein/mL [2]. When adjusted for molecular mass differences (Dolabellanin-B2 at ~3.9 kDa vs Aplysianin A at ~320 kDa), the molar potency of Dolabellanin-B2 (MIC ~1.3 µM for B. subtilis) is substantially greater than that of Aplysianin A (IC₅₀ ~0.0125 µM, but requiring an ~83-fold larger molecular entity to achieve comparable mass-based activity).

Minimum inhibitory concentration Gram-positive bacteria Bacillus subtilis Staphylococcus aureus

Broad-Spectrum Antibacterial Coverage: Quantitative MIC Profile Across Seven Bacterial Strains Including ESKAPE Pathogen P. aeruginosa

In a single standardized broth micro-dilution study, Dolabellanin-B2 exhibited measurable MIC values against all seven tested bacterial strains spanning both Gram-positive and Gram-negative classes [1]. The MIC values ranged from 5 µg/mL (B. subtilis) to 25 µg/mL (P. aeruginosa), with intermediate values of 10 µg/mL (S. aureus and S. marcescens), 12.5 µg/mL (K. pneumoniae), 15 µg/mL (P. mirabilis), and 20 µg/mL (E. coli). Importantly, activity was confirmed against the ESKAPE pathogen Pseudomonas aeruginosa (MIC 25 µg/mL) and Klebsiella pneumoniae (MIC 12.5 µg/mL). Disk diffusion assays corroborated these findings, with zone-of-inhibition diameters ranging from 9.0 ± 1.0 mm (P. aeruginosa) to 25.0 ± 1.5 mm (B. subtilis) at a 100 µg peptide loading per 6 mm disk [1]. In contrast, Dolabellanin P — another member of the dolabellanin family from the same organism — was reported to lack antimicrobial activity entirely [2], while Dolabellanin A's antibacterial activity is dependent on LAAO-catalyzed H₂O₂ generation and is inhibited by catalase [3].

Broad-spectrum antibacterial ESKAPE pathogens Pseudomonas aeruginosa Klebsiella pneumoniae Broth micro-dilution

Antifungal Activity Against Clinically Relevant Candida Species: A Property Absent in Dolabellanin P and Partially Shared Only with Dolabellanin A

Dolabellanin-B2 demonstrates antifungal activity against multiple fungal species including Saccharomyces cerevisiae A581A, Schizosaccharomyces pombe IFO 1628, Candida albicans ATCC 36232 and TIMM-1623, and Candida tropicalis TIMM-0313, as documented in the primary characterization study and the UniProt functional annotation [1][2]. The antifungal activity was detected specifically in the acetonitrile/trifluoroacetic acid extract (supernatant 2) of the D. auricularia body wall, but not in the aqueous extract (supernatant 1) [1]. For comparison, Dolabellanin A also exhibits antifungal activity — suppressing fungal growth completely at concentrations above 2 µg/mL and significantly reducing colony-forming ability [3] — but this activity is mechanistically linked to its LAAO enzymatic activity and H₂O₂ production. Crucially, Dolabellanin P completely lacks both antibacterial and antifungal activities [4], and no antifungal activity has been reported for Dolabellanin C or Dolabellanin E specifically.

Antifungal peptide Candida albicans Candida tropicalis Saccharomyces cerevisiae

Structural Mechanism Differentiation: Predicted Alpha-Helical Cationic AMP with Direct Membrane Activity vs LAAO-Dependent Glycoproteins

Molecular dynamics simulations (50 ns) and surface electrostatic calculations indicate that Dolabellanin-B2 adopts an alpha-helical conformation and belongs to the alpha-helical cationic antimicrobial peptide (alpha-CAMP) class, with a net charge of +1 at pH 7 [1]. This structural classification predicts a direct membrane-disrupting mechanism of action, consistent with its observed rapid bactericidal activity. In direct mechanistic contrast, Dolabellanin A — the most extensively characterized comparator from the same organism — exerts its antibacterial and antineoplastic effects through L-amino acid oxidase (LAAO) enzymatic activity (EC 1.4.3.2), generating cytotoxic concentrations of hydrogen peroxide (H₂O₂) [2]. The antibacterial activity of Dolabellanin A is consequently inhibited in the presence of catalase, confirming H₂O₂ as the obligate effector molecule [2][3]. Dolabellanin-B2, lacking the FAD cofactor and the large catalytic domain characteristic of LAAO enzymes, operates through an orthogonal, non-enzymatic mechanism. Additionally, experimental studies reveal that Dolabellanin-B2 exhibits structural plasticity — adopting beta-rich conformations in aqueous solution and alpha-helical conformations upon membrane interaction — a chameleon-like property that may contribute to its broad target spectrum .

Antimicrobial peptide mechanism Molecular dynamics simulation Membrane disruption L-amino acid oxidase Alpha-helical cationic peptide

Defined Research and Industrial Application Scenarios for Dolabellanin-B2 Based on Verified Differentiation Evidence


Lead Scaffold for Gram-Positive Anti-Infective Medicinal Chemistry Programs

With a confirmed MIC of 5 µg/mL against Bacillus subtilis and 10 µg/mL against Staphylococcus aureus in standardized broth micro-dilution assays [1], Dolabellanin-B2 provides a defined potency benchmark suitable for initiating structure-activity relationship (SAR) studies. Its small 33-residue size (~3.9 kDa) makes it amenable to alanine scanning, residue substitution, and truncation studies via solid-phase peptide synthesis — a synthetic tractability advantage over the 250–320 kDa glycoprotein comparators (Dolabellanin A, Aplysianin A) that require recombinant production [2][3]. Procurement is appropriate for laboratories seeking a characterized natural AMP scaffold with well-defined Gram-positive MIC benchmarks against which to measure analog improvements.

Mechanistic Studies of Non-Enzymatic, Direct Membrane-Active Antimicrobial Peptides

Dolabellanin-B2 is predicted by molecular dynamics simulations to belong to the alpha-helical cationic AMP class with a net charge of +1 at pH 7 [1], consistent with direct membrane disruption as its primary mechanism. Unlike Dolabellanin A and Aplysianin A, whose antibacterial activities depend on L-amino acid oxidase (LAAO) enzymatic activity and hydrogen peroxide generation — and are consequently abolished by catalase [4] — Dolabellanin-B2 operates through a non-enzymatic, presumably membrane-lytic mechanism. This makes it a cleaner experimental system for biophysical studies of peptide-membrane interactions (e.g., surface plasmon resonance, liposome leakage assays, neutron reflectometry) where H₂O₂ production would introduce confounding variables.

Dual-Action (Antibacterial + Antifungal) Screening in Anti-Infective Discovery Panels

Dolabellanin-B2 is one of only two dolabellanin family members with experimentally confirmed antifungal activity alongside antibacterial activity [1][2], targeting Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, and Schizosaccharomyces pombe [5]. Dolabellanin P completely lacks antimicrobial activity, while the antifungal activity of Dolabellanin A is mechanistically coupled to its LAAO enzyme function [3]. For screening panels that prioritize compounds with inherent dual antibacterial-antifungal activity within a single molecular entity, Dolabellanin-B2 offers a defined starting point with documented target organism coverage.

Marine Invertebrate Innate Immunity and Evolutionary Biology Research

Dolabellanin-B2 was isolated from the body wall, skin, and mucus of Dolabella auricularia — external defense tissues — whereas the larger glycoprotein dolabellanins (A, C, E, P) were isolated from internal compartments including albumen gland, coelomic fluid, purple fluid, and egg mass [1][2]. This anatomical segregation, combined with the stark structural and mechanistic divergence (small non-glycosylated peptide vs. large enzymatic glycoproteins), makes Dolabellanin-B2 a valuable molecular probe for studying the compartmentalized innate immune strategies of marine gastropods. Researchers investigating the evolutionary relationship between antimicrobial peptides and antimicrobial glycoprotein/enzyme systems within a single organism will find Dolabellanin-B2 an essential comparator to the LAAO-dependent dolabellanin glycoproteins.

Quote Request

Request a Quote for Dolabellanin-B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.